3-(5-Chloro-2-methylphenyl)-1,1-diethylurea
Description
Properties
IUPAC Name |
3-(5-chloro-2-methylphenyl)-1,1-diethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-4-15(5-2)12(16)14-11-8-10(13)7-6-9(11)3/h6-8H,4-5H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQZPNHEIZEAQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1=C(C=CC(=C1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40340831 | |
| Record name | 3-(5-chloro-2-methylphenyl)-1,1-diethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15545-54-7 | |
| Record name | N′-(5-Chloro-2-methylphenyl)-N,N-diethylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15545-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(5-chloro-2-methylphenyl)-1,1-diethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(5-CHLORO-2-METHYLPHENYL)-1,1-DIETHYLUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism
The mechanism proceeds through a two-step process:
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Nucleophilic addition : Diethylamine attacks the electrophilic carbon of the isocyanate group, forming a tetrahedral intermediate.
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Proton transfer and elimination : Rearrangement yields the final urea product, with no byproducts other than heat.
The reaction is typically carried out in anhydrous dichloromethane or chlorobenzene at 0–25°C to minimize side reactions. Excess diethylamine (1.2–1.5 equivalents) ensures complete conversion of the isocyanate.
Optimization Parameters
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 20–25°C | >85% yield |
| Solvent | Chlorobenzene | Improved phase separation |
| Reaction Time | 4–6 hours | Complete conversion |
| Molar Ratio (Amine:Isocyanate) | 1.3:1 | Minimizes dimerization |
Post-reaction workup involves washing with dilute HCl to remove unreacted amine, followed by crystallization from ethyl acetate/hexane mixtures. This method typically achieves 78–85% isolated yield with >95% purity by GC-MS.
Triphosgene-Mediated Coupling
An alternative approach utilizes bis(trichloromethyl) carbonate (triphosgene) as a safer phosgene substitute to activate the amine precursor. This method is particularly advantageous for large-scale production due to reduced toxicity risks.
Synthetic Procedure
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Reagent Preparation :
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5-Chloro-2-methylaniline (1.0 eq) dissolved in chlorobenzene
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Triphosgene (0.33 eq) in chlorobenzene added dropwise at 0°C
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Reaction Conditions :
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Temperature: 60–80°C
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Time: 2–3 hours
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Base: Triethylamine (2.0 eq) as HCl scavenger
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Workup :
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Phase separation after cooling
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Organic layer washed with 5% NaHCO₃
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Solvent removal under reduced pressure
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This method yields 82–88% product with residual solvent <0.1% by NMR. The key advantage lies in the stoichiometric control, where triphosgene’s three reactive sites allow efficient urea formation without over-substitution.
Carbamoyl Chloride Route
A third method employs pre-formed diethylcarbamoyl chloride reacted with 5-chloro-2-methylaniline under Schotten-Baumann conditions:
Stepwise Process
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Carbamoyl Chloride Synthesis :
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Coupling Reaction :
Conducted in dichloromethane with 1.38 eq triethylamine at 40°C, this method achieves 92% yield after recrystallization. The crystalline product shows excellent phase purity (99.5% by HPLC) but requires careful handling of phosgene derivatives.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Safety Concerns |
|---|---|---|---|---|
| Isocyanate-Amine | 78–85 | 95–97 | Moderate | Isocyanate toxicity |
| Triphosgene-Mediated | 82–88 | 98–99 | High | Chlorinated solvents |
| Carbamoyl Chloride | 90–92 | 99.5+ | Low | Phosgene exposure |
Key findings:
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The triphosgene method offers the best balance of yield and safety for industrial applications
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Carbamoyl chloride route produces highest purity material for pharmaceutical uses
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Isocyanate method remains preferred for small-scale laboratory synthesis
Industrial-Scale Considerations
Modern production facilities employ continuous flow reactors to enhance the triphosgene-mediated process:
Flow Chemistry Parameters
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Residence Time : 8–12 minutes
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Temperature Gradient : 25°C (inlet) → 75°C (outlet)
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Throughput : 50–100 kg/day per reactor module
Automated solvent recovery systems achieve >95% chlorobenzene recycling, reducing environmental impact. Final product specifications typically require:
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Residual solvents: <500 ppm (ICH Q3C)
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Heavy metals: <10 ppm (USP <232>)
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Related substances: <0.15% (HPLC)
Emerging Methodologies
Recent advances include enzymatic urea formation using immobilized urease, though yields remain suboptimal (45–50%) . Photochemical activation of nitroarene precursors shows promise for greener synthesis but requires further optimization.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-2-methylphenyl)-1,1-diethylurea can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the phenyl ring can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The urea moiety can be hydrolyzed to form corresponding amines and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the urea moiety.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Biological Activity
3-(5-Chloro-2-methylphenyl)-1,1-diethylurea is a compound belonging to the class of phenylureas, characterized by its unique structure which includes a chloro-substituted aromatic ring and a diethylurea moiety. This article reviews the biological activities associated with this compound, focusing on its antimicrobial properties, potential therapeutic applications, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 232.73 g/mol. The presence of the chloro group at the para position relative to the methyl group on the phenyl ring is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 232.73 g/mol |
| Structure | Chloro-substituted phenyl |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it is effective against various bacterial strains, including:
- Staphylococcus aureus
- Methicillin-resistant Staphylococcus aureus (MRSA)
- Mycobacterium tuberculosis
In vitro studies reported minimum inhibitory concentrations (MICs) comparable to or lower than traditional antibiotics like ampicillin and isoniazid. For instance, one study demonstrated that derivatives of this compound showed significant bactericidal effects with MICs ranging from 16.58 µM to 27.47 µM against MRSA strains .
Antifungal Activity
The compound also exhibits antifungal properties against pathogens such as Fusarium avenaceum and Bipolaris sorokiniana. In laboratory settings, it was found to inhibit fungal growth effectively, suggesting potential applications in agricultural fungicides .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. It is believed to inhibit certain enzymes or receptors that are critical for microbial growth and survival. The precise pathways are still under investigation, but initial findings suggest that it may disrupt metabolic processes essential for bacterial and fungal proliferation.
Case Study 1: Efficacy Against MRSA
A study published in Biomed Research International assessed the efficacy of various urea derivatives against MRSA. Among these, this compound was highlighted for its potent activity, achieving a reduction in colony-forming units (CFU) by over 99% after an 8-hour incubation period at concentrations near its MIC .
Case Study 2: Agricultural Applications
In agricultural research, this compound has been explored for its herbicidal properties. Its unique structure allows it to selectively inhibit weed growth without adversely affecting crop yield. Field trials demonstrated significant reductions in weed populations when applied at recommended dosages.
Comparison with Similar Compounds
Key Structural and Functional Insights
- Diethyl vs.
- Phenyl Substitutions : Chlorine and methyl groups at positions 5 and 2, respectively, create a sterically hindered and electron-deficient aromatic system, which may influence binding to hydrophobic enzyme pockets.
- Pharmacological Potential: While Celiprolol demonstrates β-blocker activity, simpler diethylurea analogs lacking the hydroxypropoxy-acetyl group may exhibit divergent biological effects, possibly as glucokinase activators or analgesics (as seen in structurally related compounds) .
Q & A
Q. What are the optimal synthetic routes for 3-(5-Chloro-2-methylphenyl)-1,1-diethylurea, and how can purity be maximized?
- Methodological Answer : The synthesis of arylurea derivatives typically involves reacting substituted anilines with isocyanates or carbamoyl chlorides. For this compound, a two-step approach is recommended:
Intermediate Formation : React 5-chloro-2-methylaniline with diethylcarbamoyl chloride in a polar aprotic solvent (e.g., dichloromethane) under inert atmosphere.
Purification : Use silica gel column chromatography with a gradient eluent (e.g., ethyl acetate/petroleum ether) to isolate the product. Optimize reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 amine-to-carbamoyl chloride) to achieve >90% purity .
Purity can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (e.g., absence of residual solvent peaks in H NMR) .
Q. How should researchers design experiments to optimize reaction conditions for this compound?
- Methodological Answer : Employ factorial design to systematically evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example:
- 2 Factorial Design : Test 2 levels (high/low) of 3–4 critical parameters.
- Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions.
Statistical software (e.g., Minitab, Design-Expert) can analyze yield and purity data, reducing the number of trials by 30–50% compared to one-factor-at-a-time approaches .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- H/C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, urea NH signals at δ 5.5–6.0 ppm).
- FT-IR : Validate urea C=O stretch (~1640–1680 cm) and N-H stretches (~3300 cm).
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H] and fragmentation patterns.
- X-ray Crystallography (if crystals are obtainable): Resolve 3D structure and intermolecular interactions .
Advanced Research Questions
Q. How can computational methods predict the reactivity and stability of this compound?
- Methodological Answer : Use density functional theory (DFT) to:
- Calculate bond dissociation energies (BDEs) for the urea moiety to assess hydrolytic stability.
- Simulate reaction pathways (e.g., nucleophilic substitution at the chloro-substituted phenyl ring).
Software like Gaussian or ORCA can model transition states and activation energies. Pair computational results with experimental kinetics (e.g., Arrhenius plots) to validate predictions .
Q. What strategies resolve contradictions in thermodynamic vs. kinetic product distributions during synthesis?
- Methodological Answer : Contradictions often arise from competing reaction pathways. Address this by:
In Situ Monitoring : Use ReactIR or Raman spectroscopy to track intermediate formation.
Solvent Screening : Test solvents with varying polarities (e.g., DMF vs. toluene) to shift equilibrium.
Catalyst Optimization : Introduce Lewis acids (e.g., ZnCl) to lower activation barriers for the desired pathway.
Cross-reference experimental data with computational microkinetic models to identify dominant mechanisms .
Q. How can membrane separation technologies improve the scalability of this compound’s synthesis?
- Methodological Answer : Implement nanofiltration membranes (e.g., polyamide-based) for continuous separation of unreacted precursors or by-products. Key parameters:
- Molecular Weight Cutoff (MWCO) : Select membranes with MWCO < 400 Da to retain the target compound.
- Cross-flow Velocity : Optimize to minimize fouling and maximize permeate flux.
This approach reduces solvent use by 40–60% compared to batch distillation .
Q. What structural modifications enhance the compound’s application in supramolecular chemistry?
- Methodological Answer : Modify the urea backbone or aryl substituents to tune hydrogen-bonding capacity:
- Introduce electron-withdrawing groups (e.g., nitro) on the phenyl ring to strengthen NH···O interactions.
- Replace diethyl groups with bulkier substituents (e.g., cyclohexyl) to alter crystal packing.
Characterize host-guest complexes via isothermal titration calorimetry (ITC) and single-crystal XRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
